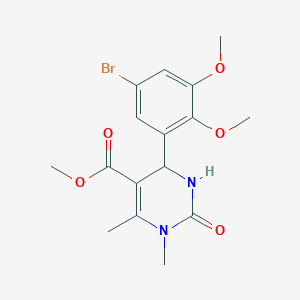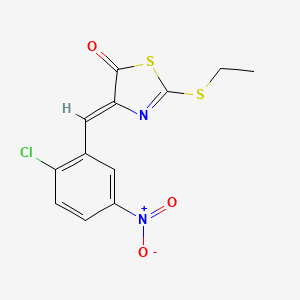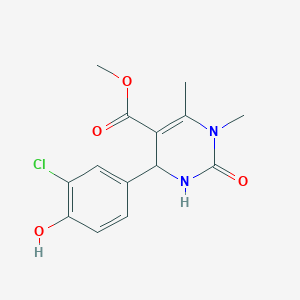![molecular formula C15H12ClN3O4 B4060172 N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide, commonly known as NACNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NACNB is a member of the benzamide family of compounds and has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
A variety of N,N-diacylaniline derivatives, including compounds similar to N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide, have been synthesized and characterized. These studies often involve density functional theory (DFT) investigations to understand the electronic structure and properties of these compounds. The synthesis involves complex reactions where substituents on the benzene ring significantly affect the molecular structure and properties, such as vibrational frequencies and bond distances (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Spectroscopic Properties and Biological Activity
Research on compounds structurally related to N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide includes studies on their crystal structure, spectroscopic properties, and potential biological activities. These compounds have been examined for antitumor activities and their interactions with biological molecules, highlighting their potential in developing therapeutic agents (He, Yang, Hou, Teng, & Wang, 2014).
Bioactivation and DNA Crosslinking
Some derivatives are investigated for their bioactivation pathways, where they act as prodrugs that are activated under certain biological conditions to form reactive intermediates. These intermediates can interact with DNA, leading to potential therapeutic applications, such as in cancer therapy through DNA crosslinking (Knox, Friedlos, Marchbank, & Roberts, 1991).
Material Synthesis
Compounds with similar functional groups are also explored for the synthesis of new materials, such as AB-type monomers for polybenzimidazoles. These studies contribute to the development of high-performance polymers and materials with specific properties (Begunov & Valyaeva, 2015).
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-4-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-12-4-2-3-5-13(12)18-15(21)11-7-6-10(16)8-14(11)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJCOURLRNZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)




![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4060149.png)


![4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4060164.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4060178.png)
![2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4060181.png)